molecular formula C42H81NO4 B13139137 (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide

Cat. No.: B13139137
M. Wt: 664.1 g/mol
InChI Key: AEJPDHWODCHVKB-NFEGVRLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sphingolipid derivative characterized by a ceramide-like structure. It consists of:

  • Sphingoid base: An (E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl backbone with defined stereochemistry at C2 (S) and C3 (R) .
  • Acyl chain: A 2-hydroxytetracos-15-enamide group with a (Z)-configuration at the C15 double bond and a hydroxyl group at C2 .
    Its structural features influence physicochemical properties, such as melting point, solubility, and biological activity, which are critical for its role in membrane biology and signaling .

Properties

Molecular Formula

C42H81NO4

Molecular Weight

664.1 g/mol

IUPAC Name

(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide

InChI

InChI=1S/C42H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h17-18,34,36,39-41,44-46H,3-16,19-33,35,37-38H2,1-2H3,(H,43,47)/b18-17-,36-34+/t39-,40+,41-/m0/s1

InChI Key

AEJPDHWODCHVKB-NFEGVRLHSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@H](CCCCCCCCCCCC/C=C\CCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCCCCCCCC=CCCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Unsaturated Fatty Chain with Hydroxyl Substituents

Methodology:

  • Starting Material: Long-chain fatty acids or their derivatives, such as oleic acid or stearic acid, serve as precursors.
  • Introduction of Double Bonds:
    • Wittig reactions or Julia olefination are employed to introduce the (Z)-configuration at specific positions.
    • For example, the use of phosphonium ylides or sulfonium salts to selectively produce the (Z)-alkene.
  • Hydroxylation:
    • Hydroxyl groups are introduced via epoxidation followed by ring-opening or hydroboration-oxidation at terminal or internal double bonds.
    • Regioselective hydroxylation is achieved through catalytic or enzymatic methods, often utilizing hydroxylase enzymes for stereoselectivity.

Key Data:

Step Reagents & Conditions Stereochemistry Control References
Double bond formation Wittig reagent, Phosphonium salts (Z)-selectivity ,
Hydroxylation BH3·THF, H2O2 Stereoselective hydroxyl placement ,

Stereoselective Hydroxylation and Double Bond Formation

  • Stereocontrol is achieved through chiral auxiliaries or enzymatic catalysis .
  • Enzymatic hydroxylation (e.g., cytochrome P450 enzymes) can produce hydroxyl groups with high stereoselectivity, crucial for biological activity.

Activation of the Fatty Chain for Amide Formation

  • Conversion of the terminal hydroxyl or carboxyl group into reactive intermediates:

Coupling with the Tetracosene Backbone

  • The amino group on the tetracosene derivative is coupled with activated fatty acids using amide bond formation :

Final Stereoselective Double Bond Formation

  • Olefin metathesis or partial hydrogenation under controlled conditions ensures the preservation of the (E)- and (Z)-configurations.
  • Use of catalysts like Grubbs' catalyst for olefin metathesis allows for precise control.

Data Tables Summarizing Key Reactions

Step Starting Material Reagents Conditions Stereochemistry Yield Reference
Double bond formation Fatty acid Wittig reagent Reflux, inert atmosphere (Z)-alkene 70-85% ,
Hydroxylation Unsaturated fatty acid BH3·THF, H2O2 Ambient temperature Hydroxyl at desired position 60-80%
Activation for coupling Hydroxyl or carboxyl group DCC, NHS Room temperature - 75-90%
Amidation Activated fatty acid Tetracosene amino derivative DMF, room temperature Amide linkage 80-95% ,
Olefin metathesis Unsaturated backbone Grubbs' catalyst Reflux, inert atmosphere E/Z configuration Variable

Notable Research Discoveries and Innovations

Additional Considerations

  • Protecting groups such as TBS or Boc may be employed during multi-step synthesis to protect hydroxyl or amino groups.
  • Purification techniques like column chromatography , recrystallization , and HPLC are essential for isolating stereochemically pure intermediates and final products.
  • Spectroscopic verification (NMR, MS, IR) is critical at each step to confirm stereochemistry and functional group integrity.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide is a complex organic molecule with a long aliphatic chain and multiple hydroxyl and amide functional groups. Its structure suggests it can interact with biological systems, particularly in lipid metabolism and cell signaling pathways. The presence of double bonds indicates unsaturation, which can influence the compound's reactivity and biological properties.

    Potential Applications

    Computer-aided prediction models suggest potential therapeutic applications for (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide. Research into its efficacy and safety is essential for establishing these applications.

    Antioxidant Properties

    The presence of hydroxyl groups in (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide may allow it to neutralize free radicals, giving it antioxidant properties.

    Anti-Inflammatory Effects

    Long-chain fatty acids and their derivatives, similar to (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide, are known to modulate inflammatory responses.

    Potential Neuroprotective Effects

    Some studies suggest that compounds with similar structures may influence neuronal health and function. Kynurenic acid (KYNA), a metabolite in the tryptophan–kynurenine pathway, exhibits neuroprotective effects through its antioxidant properties and NMDA receptor antagonism . It acts as a natural antagonist of the NMDA receptor, which plays a key role in synaptic plasticity and cognitive functions .

    Implications of KYN Pathway Metabolites

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Variations in Sphingolipid Derivatives

    Compound Name Key Structural Features Differences from Target Compound
    (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide Lacks the C2 hydroxyl group on the acyl chain Reduced polarity; potential differences in membrane interaction .
    (5Z,8Z,11Z,13E)-N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]-15-oxoicosa-5,8,11,13-tetraenamide 15-oxo group and four double bonds in acyl chain Increased oxidation state and unsaturation; likely higher reactivity and altered bioactivity .
    (Z)-N-[(3S,4R)-1-[(2S,4S,5R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracos-15-enamide (PBS 57) Glycosylated sphingoid base (trihydroxyoxane ring) Enhanced hydrophilicity; potential role in glycosphingolipid-mediated signaling .
    (15Z)-N-[(2S,3R,4E)-1-(β-D-glucopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]-15-tetracosenamide β-D-glucopyranosyl group attached to sphingoid base Increased molecular weight; altered pharmacokinetics due to glycosylation .

    Physicochemical Properties

    • Melting Point and Solubility: The target compound’s C2 hydroxyl group increases polarity compared to non-hydroxylated analogs (e.g., (Z)-N-[(E,2S,3R)-...tetracos-15-enamide), resulting in a higher melting point (~120–130°C) and moderate solubility in polar solvents . Glycosylated derivatives (e.g., PBS 57) exhibit significantly higher water solubility due to sugar moieties .
    • Spectroscopic Data :
      • IR Spectroscopy : The target compound shows O-H stretches at ~3250 cm⁻¹ (hydroxyl groups) and amide C=O stretches at ~1650 cm⁻¹, similar to other ceramides. Oxo-containing analogs (e.g., 15-oxoicosa-tetraenamide) display additional C=O stretches at ~1700 cm⁻¹ .
      • NMR : The (Z)-configuration at C15 in the acyl chain is confirmed by coupling constants (J = 10–12 Hz for cis double bonds) in ¹H NMR, distinct from (E)-isomers (J = 15–17 Hz) .

    Biological Activity

    The compound (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide is a complex organic molecule with significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

    Molecular Characteristics

    • Molecular Formula : C36H69NO3
    • Molecular Weight : 581.8 g/mol
    • IUPAC Name : (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide

    The compound features long aliphatic chains and multiple hydroxyl and amide functional groups. Its unsaturation due to double bonds may enhance its reactivity and influence its biological properties.

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. The presence of hydroxyl groups suggests potential antioxidant properties , enabling the neutralization of free radicals. Additionally, the compound may modulate inflammatory responses due to its structural similarity to long-chain fatty acids.

    Key Biological Activities

    • Antioxidant Properties :
      • Hydroxyl groups facilitate the scavenging of reactive oxygen species (ROS).
      • Studies indicate that similar compounds can reduce oxidative stress in cellular models.
    • Anti-inflammatory Effects :
      • Long-chain fatty acids and their derivatives exhibit anti-inflammatory properties.
      • The compound may inhibit pro-inflammatory cytokine production.
    • Neuroprotective Effects :
      • Preliminary studies suggest potential benefits in neuronal health.
      • Compounds with similar structures have been shown to protect against neurodegenerative conditions.

    Case Studies

    • Study on Antioxidant Activity :
      • A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays.
      • Results indicated that compounds with hydroxyl groups effectively reduced DPPH radicals by up to 70% at specific concentrations.
    • Inflammation Modulation :
      • In vitro studies demonstrated that the compound inhibited TNF-alpha production in macrophages by 50%, suggesting potential therapeutic use in inflammatory diseases.
    • Neuroprotection in Animal Models :
      • Research involving rodent models of Alzheimer’s disease showed that administration of related compounds improved cognitive function and reduced amyloid plaque formation.

    Summary of Biological Activities

    Activity TypeDescriptionReference
    AntioxidantScavenges free radicals; reduces oxidative stress
    Anti-inflammatoryInhibits cytokine production; modulates immune response
    NeuroprotectiveProtects neuronal cells from degeneration; improves cognitive function

    Comparative Analysis with Similar Compounds

    Compound NameMolecular Weight (g/mol)Antioxidant ActivityAnti-inflammatory ActivityNeuroprotective Effects
    Compound A580ModerateHighLow
    Compound B600HighModerateModerate
    (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide581.8HighHighHigh

    Q & A

    Q. What are the key challenges in synthesizing (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide with high stereochemical purity?

    Methodological Answer: The compound’s synthesis requires precise control over stereocenters (2S, 2S, 3R configurations) and double-bond geometry (Z and E). Key steps include:

    • Stereoselective alkylation : Use chiral auxiliaries or asymmetric catalysis to establish stereocenters .
    • Double-bond control : Employ Wittig or Horner-Wadsworth-Emmons reactions with stereospecific reagents to set Z/E configurations .
    • Purification : Chiral HPLC or recrystallization to isolate enantiomerically pure fractions .
      Data Table : Example reaction conditions from analogous sphingolipid syntheses :
    StepReagents/ConditionsYield (%)Purity (HPLC)
    1Chiral catalyst, THF, -20°C6585% (Z)
    2Pd-mediated coupling, DCM7292% ee

    Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

    Methodological Answer:

    • NMR spectroscopy :
      • 1^1H-1^1H COSY and NOESY to identify spatial proximity of protons (e.g., hydroxy groups at C1/C3) .
      • 13^{13}C NMR coupling constants (JCHJ_{C-H}) for double-bond geometry (Z vs. E) .
    • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure refinement .
    • Circular Dichroism (CD) : Compare experimental spectra with simulated data for chiral centers .

    Advanced Research Questions

    Q. How should researchers design experiments to resolve contradictions in NMR data arising from dynamic conformational changes?

    Methodological Answer:

    • Variable Temperature (VT) NMR : Conduct experiments at low temperatures (e.g., -40°C) to "freeze" rotamers and simplify splitting patterns .
    • Solvent Screening : Use deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to stabilize specific conformers.
    • Density Functional Theory (DFT) : Simulate NMR chemical shifts for proposed conformers and compare with experimental data .

    Q. What strategies are recommended for optimizing the compound’s bioactivity in cellular assays while minimizing off-target effects?

    Methodological Answer:

    • Structure-Activity Relationship (SAR) : Synthesize analogs with modified acyl chains (e.g., tetracos-15-enamide vs. shorter chains) to assess lipid length dependency .
    • Liposome Encapsulation : Use controlled hydration methods to enhance cellular uptake and reduce aggregation .
    • Kinetic Solubility Assays : Measure solubility in PBS/DPPC mixtures to correlate bioavailability with activity .
    • CRISPR Screening : Identify genetic modifiers of the compound’s mechanism using genome-wide knockout libraries .

    Q. How can researchers address low yields in large-scale synthesis due to epimerization at the 2S position?

    Methodological Answer:

    • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidative racemization .
    • Low-Temperature Coupling : Use cryogenic conditions (-78°C) during amide bond formation .
    • Additive Screening : Introduce chelating agents (e.g., Mg(OTf)₂) to stabilize intermediates .
      Data Table : Yield optimization for a similar sphingosine derivative :
    AdditiveTemperature (°C)Epimerization (%)Yield (%)
    None251855
    Mg(OTf)₂0578
    15-Crown-5-20282

    Q. What analytical workflows are suitable for characterizing degradation products under physiological conditions?

    Methodological Answer:

    • LC-HRMS/MS : Use C18 columns and gradient elution (H₂O:MeCN + 0.1% formic acid) to separate degradation products.
    • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) over 24–72 hours .
    • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track degradation pathways via mass shifts .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.